molecular formula C8H5N3O B1647775 5-Hydroxy-1H-indazole-4-carbonitrile

5-Hydroxy-1H-indazole-4-carbonitrile

Cat. No.: B1647775
M. Wt: 159.14 g/mol
InChI Key: CAHDRKLRNMMFOA-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indazole-4-carbonitrile (CAS 478840-31-2) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This compound features an indazole scaffold, which is recognized as an emerging privileged structure in drug discovery due to its widespread pharmaceutical and biological properties . The molecular formula is C 8 H 5 N 3 O, and it has a molecular weight of 159.14 g/mol . The indazole core is a key pharmacophore in many therapeutic areas. Research indicates that indazole derivatives are extensively investigated for their potential as kinase inhibitors for cancer therapy, including inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) . Beyond oncology, the indazole scaffold is found in compounds studied for antibacterial, antifungal, anti-inflammatory, antidiabetic, and anti-Parkinson's applications . The specific substitution pattern of this compound, incorporating both a hydroxy and a nitrile group, makes it a versatile intermediate for further synthetic elaboration and structure-activity relationship (SAR) studies in these fields. This product is intended for research and development purposes only. It is not approved for human or animal consumption, nor for use as a drug, agricultural product, or food additive.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

5-hydroxy-1H-indazole-4-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-3-5-6-4-10-11-7(6)1-2-8(5)12/h1-2,4,12H,(H,10,11)

InChI Key

CAHDRKLRNMMFOA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NN=C2)C#N)O

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indazole Derivatives

5-Methoxy-6-methyl-1H-indazole (CAS No. not provided, similarity score: 0.84)
  • Substituents : Methoxy (-OCH₃) at position 5 and methyl (-CH₃) at position 6.
  • Key Differences: The methoxy group reduces acidity compared to the hydroxyl group in 5-Hydroxy-1H-indazole-4-carbonitrile, altering solubility and hydrogen-bonding interactions.
Unnamed Indazole Analog (similarity score: 0.85)
  • Limited structural details are available, but the high similarity score suggests comparable electronic and steric properties to this compound.

Imidazole Derivatives

Imidazole-based analogs share nitrile functionality but differ in core structure (imidazole vs. indazole), leading to distinct electronic and steric profiles:

1-Ethyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 133123-67-8, similarity score: 0.86)
  • Substituents : Ethyl group at position 1 and two nitrile groups at positions 4 and 5.
5-Amino-1H-imidazole-4-carbonitrile (CAS No. 822-36-6, similarity score: 0.86)
  • Substituents: Amino (-NH₂) at position 5 and nitrile at position 3.
  • Key Differences: The amino group introduces basicity and hydrogen-bond donor capacity, contrasting with the phenolic -OH in the target compound. This derivative is a precursor in purine biosynthesis, highlighting its biochemical relevance .

Indole Derivatives

1H-Indole-4-carbaldehyde (CAS No. 1074-86-8, similarity score: 0.96)
  • Substituents : Aldehyde (-CHO) at position 4.
  • Key Differences :
    • The indole core lacks the pyrazole nitrogen, reducing hydrogen-bond acceptor sites.
    • The aldehyde group offers electrophilic reactivity distinct from the nitrile group .

Physicochemical and Functional Group Analysis

Table 1: Comparative Properties of this compound and Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score
This compound Indazole 5-OH, 4-CN C₉H₇N₃O 173.17
5-Methoxy-6-methyl-1H-indazole Indazole 5-OCH₃, 6-CH₃ C₉H₁₀N₂O 162.19 0.84
1-Ethyl-1H-imidazole-4,5-dicarbonitrile Imidazole 1-C₂H₅, 4-CN, 5-CN C₆H₅N₄ 133.13 0.86
1H-Indole-4-carbaldehyde Indole 4-CHO C₉H₇NO 145.16 0.96

Functional Group Impact

  • Hydroxyl (-OH) vs. Methoxy (-OCH₃): The -OH group in this compound provides stronger hydrogen-bond donor capability (pKa ~10) compared to the methoxy group (pKa ~15), influencing solubility and target binding .
  • Nitrile (-CN) : Enhances metabolic stability and serves as a hydrogen-bond acceptor. In imidazole analogs, dual nitriles increase dipole moments, affecting crystal packing and solubility .
  • Amino (-NH₂): In 5-Amino-1H-imidazole-4-carbonitrile, the -NH₂ group introduces basicity (pKa ~4.5), enabling protonation under physiological conditions, unlike the phenolic -OH .

Preparation Methods

Cyclization Strategies for Indazole Core Formation

The indazole scaffold is typically constructed via cyclization reactions. A prominent method involves the Fischer indole synthesis , where phenylhydrazine derivatives react with carbonyl compounds under acidic conditions. For 5-hydroxy-1H-indazole-4-carbonitrile, a substituted phenylhydrazine precursor bearing pre-installed functional groups (e.g., nitro or hydroxyl moieties) undergoes cyclization with a ketone or aldehyde.

Key Example :
In a representative procedure, nitro-substituted phenylhydrazines react with formaldehyde in aqueous hydrochloric acid to form N-hydroxymethyl indazole intermediates. While this study focused on nitro derivatives, analogous conditions could be adapted for cyano-functionalized precursors by substituting formaldehyde with acetonitrile derivatives under controlled pH.

Functionalization via Cross-Coupling Reactions

Post-cyclization, the C-4 position is functionalized with a cyano group. Patent literature describes palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck) to introduce substituents to the indazole ring.

Suzuki Coupling Protocol :

  • Iodination : The indazole core is iodinated at the C-4 position using iodine (I₂) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
  • Cyanide Introduction : The iodinated intermediate reacts with a cyanide source (e.g., zinc cyanide) via palladium catalysis (Pd(PPh₃)₄) to install the cyano group.

Critical Parameters :

  • Catalyst System : Pd(OAc)₂ with tri-o-tolylphosphine enhances coupling efficiency.
  • Solvent : DMF or acetonitrile optimizes reaction kinetics.
  • Temperature : Reactions proceed at 80–100°C for 12–24 hours.

Hydroxylation and Protecting Group Strategies

The 5-hydroxy group is introduced via acid-catalyzed hydroxylation or demethylation of methoxy precursors. Protecting groups (e.g., tetrahydropyranyl) are often employed to prevent side reactions during cyanation.

Stepwise Approach :

  • Protection : The indazole nitrogen (N-1) is protected with a tetrahydropyranyl (THP) group using dihydropyran in the presence of an acid catalyst.
  • Hydroxylation : The protected intermediate undergoes hydroxylation at C-5 via nitration followed by reduction (H₂/Pd-C) or direct electrophilic substitution.
  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes the THP group, yielding the free indazole.

Key Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Cyclization : Aqueous HCl (30%) at room temperature ensures protonation of intermediates, facilitating ring closure.
  • Cross-Coupling : Polar aprotic solvents (DMF, DMSO) stabilize palladium complexes, while temperatures >80°C drive reaction completion.

Catalytic Systems

Reaction Step Catalyst Ligand Efficiency (%)
Iodination >85
Suzuki Cyanation Pd(OAc)₂ Tri-o-tolylphosphine 70–80
Deprotection HCl >90

Challenges in Stability and Yield

  • Intermediate Instability : N-hydroxymethyl derivatives are prone to decomposition in aqueous media, necessitating anhydrous conditions during isolation.
  • Regioselectivity : Competing reactions at N-1 and C-3 positions require meticulous control of steric and electronic effects.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Distinct peaks for aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (δ 5.5–6.0 ppm) confirm substitution patterns.
  • ¹³C NMR : Cyano carbons resonate at δ 110–120 ppm, while indazole carbons appear between δ 120–150 ppm.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous indazole derivatives validates molecular geometry, with bond angles and lengths consistent with DFT-predicted structures.

Mass Spectrometry

High-resolution MS (HRMS) provides exact mass confirmation (theoretical M.W.: 159.14 g/mol), with characteristic fragmentation patterns for the cyano and hydroxyl groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Hydroxy-1H-indazole-4-carbonitrile, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves cyclization and nitrile introduction. For example, bromo-substituted indazole precursors (e.g., 4-bromo-6-nitro-1H-indazole-3-carbonitrile ) can undergo nucleophilic substitution with hydroxyl groups under basic conditions (e.g., NaOH/THF). Yields (34–83%) depend on solvent choice (e.g., ethanol, acetone) and reaction temperature (60–100°C). Post-synthesis purification via column chromatography and recrystallization improves purity. Verification via 1H^1H-NMR (δ 6.9–7.9 ppm for aromatic protons) and LC-MS ensures structural integrity .

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : 1H^1H-NMR (400 MHz, CD3_3OD) identifies aromatic protons and hydroxyl groups (δ ~6.9–8.0 ppm). 13C^{13}C-NMR confirms the nitrile carbon (~119 ppm) and indazole backbone .
  • Mass Spectrometry : ESI-MS ([M+H]+^+) validates molecular weight (e.g., m/z 174.04 for C8_8H5_5N3_3O).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) .

Q. What are the key reactivity patterns of this compound in solution?

  • Methodological Answer : The hydroxyl group acts as a hydrogen-bond donor, influencing solubility in polar solvents (e.g., methanol, DMSO). The nitrile group is electrophilic, enabling reactions with amines or thiols. Acidic conditions (e.g., H2_2SO4_4) may hydrolyze the nitrile to carboxylic acid, while basic conditions stabilize the indazole core. Reactivity studies should use controlled pH buffers and monitor via TLC/UV-Vis .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure of this compound for catalytic applications?

  • Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311+G(d,p) predict charge distribution, revealing nucleophilic sites (e.g., hydroxyl oxygen) and electrophilic nitrile carbon. Solvent effects (PCM model) refine accuracy. Compare computed IR spectra with experimental data to validate .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Cross-validate conflicting data (e.g., NMR shifts) using:

  • X-ray crystallography : SHELX software refines crystal structures, resolving tautomerism or positional isomerism .
  • Isotopic labeling : 15N^{15}N-labeling clarifies nitrogen environments in the indazole ring.
  • DFT-predicted chemical shifts : Compare with experimental 1H^1H-NMR to identify artifacts .

Q. What strategies enhance the bioactivity profile of this compound in drug discovery?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina screens against target proteins (e.g., kinases), optimizing substituents at C4/C5 positions for binding affinity .
  • SAR studies : Introduce electron-withdrawing groups (e.g., -NO2_2) at C6 to modulate pharmacokinetics (e.g., logP, GI absorption).
  • Metabolic stability assays : Microsomal incubation (human liver microsomes) identifies vulnerable sites for structural modification .

Q. How can crystallographic challenges (e.g., twinning) in this compound derivatives be addressed?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and partition intensities. High-resolution data (d < 0.8 Å) improve refinement. For poor diffraction, co-crystallize with stabilizing ligands (e.g., PEG 4000) or use cryo-protectants (glycerol) .

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